N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide
Description
The compound N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzenesulfonyl group attached to an ethyl linker bearing a thiophen-2-yl substituent. The benzene ring in the sulfonamide moiety is substituted with a fluorine atom at the 4-position and a methyl group at the 3-position.
The thiophene moiety introduces π-electron-rich properties, which may enhance interactions with biological targets, while the fluorine atom likely improves metabolic stability and lipophilicity .
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-4-fluoro-3-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO4S3/c1-14-12-16(9-10-17(14)20)28(24,25)21-13-19(18-8-5-11-26-18)27(22,23)15-6-3-2-4-7-15/h2-12,19,21H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMWGXPOAYBOIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Sulfonylation of 2-(Thiophen-2-yl)ethylamine
The most widely reported approach involves a two-step sulfonylation of 2-(thiophen-2-yl)ethylamine (I ) using benzenesulfonyl chloride (II ) and 4-fluoro-3-methylbenzenesulfonyl chloride (III ) under controlled basic conditions.
Step 1: Formation of Monosulfonamide Intermediate
I (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) at 0–5°C. II (1.1 equiv) is added dropwise followed by triethylamine (TEA, 2.2 equiv) to scavenge HCl. After stirring for 6–8 h at room temperature, the mixture is washed with 5% HCl and brine. The organic layer is dried over Na₂SO₄ and concentrated to yield N-[2-(thiophen-2-yl)ethyl]benzenesulfonamide (IV ) as a white solid (82–87% yield).
Step 2: Secondary Sulfonylation
IV (1.0 equiv) is reacted with III (1.05 equiv) in acetone using K₂CO₃ (2.5 equiv) as the base. The reaction is refluxed for 12 h, cooled, and filtered. The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1) to afford the target compound as a crystalline solid (75–80% yield).
One-Pot Bis-Sulfonylation Strategy
For industrial-scale production, a single-step method employs simultaneous addition of II and III (2.2 equiv total) to I in tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA, 3.0 equiv). This method reduces purification steps but requires precise stoichiometric control to minimize diastereomer formation (65–70% yield).
Optimization of Reaction Conditions
Solvent and Base Selection
Comparative studies reveal solvent-dependent reactivity:
| Solvent | Base | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DCM | TEA | 8 | 82 |
| Acetone | K₂CO₃ | 12 | 80 |
| THF | DIPEA | 6 | 70 |
| Toluene | Pyridine | 18 | 68 |
Polar aprotic solvents (DCM, THF) enhance sulfonyl chloride reactivity, while carbonate bases in acetone improve selectivity for secondary sulfonamide formation.
Temperature and Catalytic Effects
- Low-Temperature Regime (0–5°C): Minimizes side reactions like sulfonate ester formation but extends reaction time.
- Microwave Assistance : Irradiation at 80°C for 30 min accelerates bis-sulfonylation (yield increase to 85%).
- Lewis Acid Catalysis : BF₃·Et₂O (5 mol%) improves electrophilicity of sulfonyl chlorides, enabling room-temperature reactions.
Purification and Characterization
Chromatographic Separation
Silica gel chromatography remains the standard for isolating the target compound from mono-sulfonylated byproducts. Gradient elution (hexane → ethyl acetate) achieves >98% purity.
Recrystallization Protocols
Crystallization from methanol/water (4:1) yields colorless needles suitable for X-ray analysis:
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell (Å) | a=13.979, b=7.754, c=13.345 |
| Dihedral Angle | 13.86° (thiophene/benzene) |
Hydrogen-bonding networks (N–H···O=S) stabilize the crystal lattice, as confirmed by Hirshfeld surface analysis.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 2H, Ar–H), 7.45–7.32 (m, 5H), 6.98 (dd, J=5.1 Hz, 1H, thiophene), 4.21 (t, J=6.8 Hz, 2H, CH₂), 3.89 (t, J=6.8 Hz, 2H, CH₂), 2.41 (s, 3H, CH₃).
- HRMS : m/z calc. for C₁₉H₁₈FNO₄S₂: 415.0682; found: 415.0679.
Industrial Production Considerations
Continuous Flow Synthesis
Pilot-scale reactors (Corning AFR®) enable continuous bis-sulfonylation:
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
Scientific Research Applications
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations in Sulfonamide Derivatives
The target compound’s uniqueness lies in its 4-fluoro-3-methylbenzene sulfonamide core. Comparable compounds include:
Key Observations :
- Fluorine Position : The 4-fluoro substitution in the target compound contrasts with the 2-fluoro derivative in , which may alter electronic effects and target binding .
- Thiophene vs.
- Methyl Group : The 3-methyl group in the target compound may enhance steric hindrance, affecting interactions with hydrophobic enzyme pockets compared to nitro or formyl substituents .
Pharmacological Activity and Target Specificity
While direct data on the target compound’s activity is unavailable, structurally related compounds suggest plausible mechanisms:
- Antimicrobial Potential: Thiophene-containing sulfonamides (e.g., Foroumadi et al.’s quinolone derivatives) exhibit antibacterial activity via topoisomerase inhibition . The target compound’s thiophene and sulfonamide groups may similarly disrupt bacterial enzymes.
- Enzyme Inhibition : Compounds like Bruchaprotafibum () inhibit protein tyrosine phosphatase β (HPTPβ) via thiophene-thiazole motifs. The target compound’s thiophene and sulfonamide groups may target analogous pathways .
Physicochemical Properties
- Lipophilicity : The 4-fluoro and 3-methyl groups likely increase logP compared to unsubstituted analogs, enhancing membrane permeability .
- Solubility : The polar sulfonamide group may counterbalance hydrophobicity, though thiophene’s aromaticity could reduce aqueous solubility compared to pyran-containing derivatives .
Biological Activity
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H16FNO4S3
- Molecular Weight : 399.5 g/mol
Antimicrobial Activity
Recent studies have demonstrated that compounds structurally similar to this compound exhibit notable antimicrobial properties. For instance, sulfonamide derivatives have been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 15.625 μM to 125 μM, indicating their effectiveness against various bacterial strains .
| Bacterial Strain | MIC (μM) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Antistaphylococcal |
| Enterococcus faecalis | 62.5 - 125 | Antienterococcal |
Anticancer Potential
The anticancer potential of sulfonamide derivatives has been explored in various studies. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. For example, fluorinated benzothiazoles, which share structural characteristics, have been reported to induce apoptosis in cancer cells by forming DNA adducts .
The mechanism through which these compounds exert their biological effects is multifaceted:
- Inhibition of Protein Synthesis : Many sulfonamide derivatives inhibit bacterial protein synthesis, contributing to their antibacterial properties.
- DNA Interaction : Some studies suggest that these compounds can bind covalently to DNA, leading to cytotoxic effects in cancer cells.
- Biofilm Disruption : Compounds demonstrating antibiofilm activity against resistant strains like MRSA have shown potential in clinical settings .
Case Studies and Research Findings
- Study on Antibacterial Efficacy : A study published in a peer-reviewed journal highlighted the effectiveness of a series of sulfonamide derivatives against biofilms formed by Staphylococcus aureus. The Minimum Biofilm Inhibitory Concentration (MBIC) values ranged from 31.108 μg/mL to 124.432 μg/mL, showcasing the potential for these compounds in treating biofilm-associated infections .
- Cancer Cell Line Studies : Research conducted on various cancer cell lines demonstrated that certain derivatives led to a significant reduction in cell viability, with IC50 values indicating potent anticancer activity .
Q & A
Basic: What are the primary synthetic methodologies for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with sulfonylation of a thiophene-containing intermediate. Key steps include:
- Nucleophilic substitution : Reacting a thiophen-2-yl ethylamine derivative with benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Purification : Thin-layer chromatography (TLC) is used to monitor reaction progress, followed by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for final purification .
- Yield optimization : Adjusting reaction temperature (0–25°C) and solvent polarity improves yields (typically 60–75%) .
Basic: What analytical techniques confirm the compound’s structural integrity?
- NMR spectroscopy : H and C NMR verify sulfonamide bond formation, fluoromethyl substitution, and thiophene ring geometry .
- X-ray crystallography : Resolves stereochemistry at the chiral center (C2) and confirms spatial arrangement of sulfonyl groups (bond lengths: S–O ≈ 1.43 Å; S–N ≈ 1.63 Å) .
- HPLC : Purity assessment (>95%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
Advanced: How can reaction conditions be optimized to address low yields in the final coupling step?
Common issues and solutions:
- Side reactions : Competing sulfonamide hydrolysis under acidic conditions. Mitigate by using anhydrous solvents (e.g., DMF) and inert atmospheres .
- Catalyst selection : Transition-metal catalysts (e.g., Pd(OAc)) improve coupling efficiency between thiophene and benzenesulfonyl moieties .
- Temperature control : Lowering reaction temperature to 0°C reduces decomposition of fluoromethyl groups .
Advanced: How should researchers resolve contradictions in enzyme inhibition data across studies?
- Dose-response validation : Re-evaluate IC values using standardized assays (e.g., fluorescence-based kinase inhibition) to rule out assay-specific variability .
- Structural analogs : Compare with derivatives (e.g., 4-chlorophenyl or 3,5-difluoro variants) to identify substituent effects on activity .
- Computational modeling : Molecular docking (AutoDock Vina) identifies binding site interactions; discrepancies may arise from protonation state errors in simulations .
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
- ADMET profiling : Use SwissADME or ADMETLab to estimate logP (2.8–3.2), solubility (LogS ≈ -4.5), and CYP450 inhibition risks .
- Density Functional Theory (DFT) : Calculates electron distribution in the sulfonamide group (HOMO-LUMO gap ≈ 5.1 eV), correlating with redox stability .
- Molecular dynamics (MD) : Simulates membrane permeability (e.g., POPC lipid bilayers) to assess blood-brain barrier penetration .
Basic: What stability considerations are critical for long-term storage?
- Light sensitivity : Degrades under UV exposure; store in amber vials at -20°C .
- Moisture control : Hygroscopic sulfonamide bonds require desiccants (silica gel) in sealed containers .
- pH stability : Avoid aqueous solutions with pH < 5 or > 8 to prevent hydrolysis .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
- Thiophene substitution : Replacing thiophen-2-yl with thiophen-3-yl reduces steric hindrance, enhancing target affinity (ΔIC = 1.2 μM) .
- Sulfonamide modification : Introducing a trifluoromethyl group at the benzene ring improves metabolic stability (t increased by 40%) .
- Fluorine positioning : 4-Fluoro substitution optimizes hydrogen bonding with kinase active sites (ΔG = -9.8 kcal/mol) .
Advanced: What strategies validate the compound’s selectivity for kinase targets?
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target binding .
- Crystallographic data : Co-crystallization with target kinases (e.g., EGFR) reveals binding mode specificity (RMSD < 1.5 Å vs. non-targets) .
- Mutagenesis studies : Ala-scanning mutations in kinase ATP-binding pockets confirm critical residue interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
